molecular formula C16H16N2O B12616538 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 915957-66-3

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12616538
CAS No.: 915957-66-3
M. Wt: 252.31 g/mol
InChI Key: SLEFVUZDSJSAFE-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyridines. This compound is characterized by the presence of an ethylphenyl group at the 1-position, two methyl groups at the 4 and 6 positions, a carbonitrile group at the 3-position, and a keto group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-ethylbenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving condensation, cyclization, and dehydration reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the carbonitrile and keto groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the methyl groups at the 4 and 6 positions.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the ethylphenyl group at the 1-position.

    1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine: Lacks the carbonitrile group at the 3-position.

Uniqueness

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the ethylphenyl and carbonitrile groups, along with the methyl groups, makes it distinct from other similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

915957-66-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2-ethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H16N2O/c1-4-13-7-5-6-8-15(13)18-12(3)9-11(2)14(10-17)16(18)19/h5-9H,4H2,1-3H3

InChI Key

SLEFVUZDSJSAFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=C(C2=O)C#N)C)C

Origin of Product

United States

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